molecular formula C16H22N2O6S B2684841 ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE CAS No. 1044595-45-0

ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE

Cat. No.: B2684841
CAS No.: 1044595-45-0
M. Wt: 370.42
InChI Key: CLQATPGATJFXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a methanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Uniqueness: ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methanesulfonyl group, in particular, provides unique properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[(2-acetamido-4-methylsulfonylbutanoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-4-24-16(21)12-5-7-13(8-6-12)18-15(20)14(17-11(2)19)9-10-25(3,22)23/h5-8,14H,4,9-10H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQATPGATJFXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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